Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate
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Overview
Description
. This compound is known for its complex structure, which includes an ethoxyphenyl group, an acetyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Acetyl Intermediate: This step involves the reaction of 4-ethoxyphenyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Aminobenzoate: The intermediate is then reacted with 4-aminobenzoic acid methyl ester under conditions that promote amide bond formation, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with biological molecules through its functional groups. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylphenoxy)acetyl]amino]benzoate: Similar structure but with a methylphenoxy group instead of an ethoxyphenyl group.
Methyl 4-{[(4-ethoxyphenyl)acetyl]amino}butanoate: Similar structure but with a butanoate ester instead of a benzoate ester.
Uniqueness
Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group provides unique steric and electronic effects, while the benzoate ester and amide functionalities offer versatile reactivity and potential for diverse applications.
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-ethoxyphenyl)acetyl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-26-17-10-4-14(5-11-17)12-19(23)27-13-18(22)21-16-8-6-15(7-9-16)20(24)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGIQHMJCMNUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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